7-(Bromomethyl)quinoline hydrobromide
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Overview
Description
7-(Bromomethyl)quinoline hydrobromide is a chemical compound that belongs to the quinoline family. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.14 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
7-(Bromomethyl)quinoline hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as Alzheimer’s and other neurodegenerative disorders.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for 7-(Bromomethyl)quinoline hydrobromide is not detailed in the search results, quinolones, a class of compounds that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Preparation Methods
The synthesis of 7-(Bromomethyl)quinoline hydrobromide typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve solvent-free environments or the use of ionic liquids to promote greener and more sustainable chemical processes . Industrial production methods may utilize microwave irradiation or ultrasound-promoted synthesis to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
7-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
7-(Bromomethyl)quinoline hydrobromide can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Ciprofloxacin: A broad-spectrum antibiotic.
What sets this compound apart is its unique bromomethyl group, which allows for specific chemical modifications and reactions that are not possible with other quinoline derivatives .
Properties
IUPAC Name |
7-(bromomethyl)quinoline;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJLKLNROHUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617246 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188874-61-5 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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